2-(2-Hydroxyethoxy)ethyl hydrogen phthalate (CAS 2202-98-4), commonly referred to in industrial literature as diethylene glycol monophthalate or 'half acid ester' (HAE), is a pale yellow liquid resin utilized as a highly specific reactive intermediate[1]. Structurally, it is an asymmetric ortho-substituted aromatic compound featuring both a free carboxylic acid and a terminal hydroxyl group. In industrial procurement, it is primarily sourced as a precision precursor for synthesizing custom diethylene glycol phthalate polyesters (PDT) and acid-terminated self-degradable diverting agents for low-temperature oil wells[REFS-1, REFS-2]. Its dual functionality provides a distinct advantage over fully esterified plasticizers and unreacted anhydride mixtures, allowing for controlled chain extension, specific acid-termination, and highly reproducible polymer synthesis without the risk of premature cross-linking [2].
Substituting 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate with symmetrical diesters (such as diisooctyl phthalate) or raw mixtures of phthalic anhydride and diethylene glycol fundamentally disrupts processability and polymer architecture[1]. Symmetrical diesters lack the free carboxylic acid required for direct acid-termination, forcing manufacturers to rely on inefficient, high-temperature transesterification routes that yield unpredictable molecular weights [1]. Conversely, attempting to substitute the pre-formed monoester with an in-situ mixture of raw phthalic anhydride and diethylene glycol often leads to uncontrolled exotherms and random cross-linking, resulting in broad polydispersity and potential gelation [2]. Procuring the exact, pre-formed 'half acid ester' (HAE) ensures a guaranteed 1:1 molar stoichiometry, enabling precise control over the alkyd-acid ratio and predictable thermal degradation profiles critical for advanced applications [2].
Industrial synthesis data demonstrates that 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate forms a stable intermediate at 195 degrees Celsius and initiates controlled vacuum polycondensation strictly at 240 degrees Celsius (-0.09 MPa). Unlike mixing raw phthalic anhydride and diethylene glycol, which polymerizes randomly, this pre-formed monoester allows for the precise discharge of excess diethylene glycol (e.g., 0.212 kg per batch) to achieve exact target polymerization degrees [1].
| Evidence Dimension | Polymerization Control and Thermal Threshold |
| Target Compound Data | Stable intermediate at 195 degrees Celsius; initiates controlled vacuum polycondensation strictly at 240 degrees Celsius (-0.09 MPa). |
| Comparator Or Baseline | Raw phthalic anhydride + diethylene glycol mixtures (baseline) |
| Quantified Difference | Eliminates random in-situ polymerization, allowing precise mass discharge of excess diethylene glycol to achieve exact target polymerization degrees. |
| Conditions | Industrial resin synthesis reactor (6-hour intermediate hold, 4-hour vacuum polycondensation). |
Procuring the stable monoester prevents the runaway gelation and broad molecular weight distributions typical of mixing raw anhydrides and glycols in the reactor.
As a 1:1 molar 'half acid ester' (HAE), this compound provides exactly one reactive carboxylic acid and one hydroxyl group per molecule. When blended with hot polyester polyols at 120 degrees Celsius (250 degrees Fahrenheit), it achieves 100% predictable acid-termination, a result impossible to achieve with symmetrical diesters that lack free acid groups [1].
| Evidence Dimension | End-group functionalization efficiency |
| Target Compound Data | 1:1 molar half acid ester provides exactly one reactive carboxylic acid per molecule. |
| Comparator Or Baseline | Symmetrical diesters (e.g., diisooctyl phthalate) |
| Quantified Difference | Achieves 100% predictable acid-termination of hot polyester polyols without the inertness of fully esterified plasticizers. |
| Conditions | Blending with hot polyester polyols at 120 degrees Celsius for self-degradable sealant formulation. |
Guarantees predictable downhole degradation rates in low-temperature oil wells by ensuring uniform carboxylic acid capping on the polymer chains.
By functioning as a dual-functional (acid/hydroxyl) single-component monomer, this compound successfully replaces traditional multi-component mixtures of saturated dibasic acids and diols. Under high-temperature (240 degrees Celsius) reduced-pressure polymerization, it consolidates two precursor streams into one, yielding custom diethylene glycol phthalate polyesters (PDT) with highly reproducible properties [1].
| Evidence Dimension | Resin Precursor Utility |
| Target Compound Data | Functions as a dual-functional (acid/hydroxyl) single-component monomer. |
| Comparator Or Baseline | Standard saturated dibasic acids + diols (traditional multi-component precursors) |
| Quantified Difference | Consolidates two precursor streams into one, utilizing vacuum polycondensation (-0.09 MPa) to yield custom polyesters. |
| Conditions | High-temperature (240 degrees Celsius) reduced-pressure polymerization. |
Simplifies supply chains and reactor feed systems by replacing separate dibasic acid and diol inventories with a single, highly controllable reactive intermediate.
Because 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate remains stable at 195 degrees Celsius and only undergoes controlled polycondensation at 240 degrees Celsius under vacuum, it is the ideal precursor for manufacturing custom polyester resins. It allows manufacturers to precisely tune the alkyd-acid ratio by monitoring diethylene glycol discharge, completely replacing the need for separate saturated dibasic acid and diol inventories [1].
Leveraging its exact 1:1 molar stoichiometry as a 'half acid ester' (HAE), this compound is blended with hot polyester polyols at 120 degrees Celsius to achieve uniform acid-termination. This specific functionalization is critical for producing self-degrading temporary sealants and diverting agents that exhibit predictable thermal degradation profiles in low-temperature hydraulic fracturing operations [2].
Unlike symmetrical, fully esterified plasticizers (e.g., diisooctyl phthalate) which are prone to migration and regulatory restriction, this monoester's free carboxylic acid and terminal hydroxyl group allow it to chemically integrate into polymer backbones. It is highly suited for formulating reactive polymer dispersions where permanent flexibility and zero plasticizer leaching are required[1].